![molecular formula C7H13NO3 B064136 Methyl 4-aminooxane-4-carboxylate CAS No. 184698-41-7](/img/structure/B64136.png)
Methyl 4-aminooxane-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl 4-aminooxane-4-carboxylate and related compounds involves several strategies. For example, Dobrydnev et al. (2018) described a straightforward strategy for synthesizing methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ6-oxathiole-3-carboxylates, highlighting a process that could be relevant for producing methyl 4-aminooxane-4-carboxylates (Dobrydnev et al., 2018).
Molecular Structure Analysis
The molecular structure of methyl 4-aminooxane-4-carboxylate can be elucidated using techniques such as X-ray crystallography. For related compounds, Sakhautdinov et al. (2013) determined the structure of methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate using X-ray crystallography, which provides a precedent for analyzing the structure of methyl 4-aminooxane-4-carboxylate (Sakhautdinov et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of methyl 4-aminooxane-4-carboxylate can be explored through its interactions and transformations. Galenko et al. (2015) demonstrated the synthesis of methyl 4-aminopyrrole-2-carboxylates via a one-pot relay catalytic cascade reaction, which might offer insights into the reactivity of similar compounds (Galenko et al., 2015).
Scientific Research Applications
Iridium-Catalyzed Reactions : A study described the Ir-catalyzed cage B(4)-amidation of o-carboranes with dioxazolones, which involved the use of carboxylic acid as a directing group. This study provided insights into the synthesis of amidated o-carboranes and amidated and methoxycarbonylated nido-carboranes under mild conditions (Han et al., 2020).
Building Blocks for Amino Acids : Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate was synthesized as a versatile building block for cyclopropyl-containing amino acids. This compound showed potential in Michael additions and Diels–Alder reactions, leading to the synthesis of protected cyclopropyl-containing amino acids (Limbach et al., 2009).
Isoxazole and Oxazole Derivatives : A method for synthesizing isoxazole-4-carboxylic acid derivatives was developed, involving Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles. This process led to the formation of methyl oxazole-4-carboxylates and has implications for the synthesis of various derivatives with potential applications in medicinal chemistry (Serebryannikova et al., 2019).
Antiradical and Antimicrobial Properties : A study on sulfonamide-derived esters, including methyl and ethyl esters of 4-{(4-methylphenylsulfonamido)-methyl}cyclohexanecarboxylic acid, revealed their potential as antioxidants, enzyme inhibitors, and antimicrobials, suggesting their applications in pharmacology and biochemistry (Danish et al., 2019).
Electrochemical Synthesis : Research on the electrochemical synthesis of methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate for the synthesis of 1-amino-3,5,7-trifluoroadamantane (trifluoroamantadine), revealed the potential of using electrochemical methods in the synthesis of complex organic compounds (Monoi & Hara, 2012).
Light-Harvesting Peptide Synthesis : A study on the synthesis of redox-active amino acids, such as 4′-Methyl-2,2′-bipyridine-4-carboxylic acid, for incorporation into peptide assemblies to study photoinitiated electron or energy transfer, highlights the application of these compounds in the development of light-harvesting peptides (McCafferty et al., 1995).
Analgesic and Anti-inflammatory Properties : Research on ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and its derivatives showed significant analgesic and anti-inflammatory effects, exceeding those of Piroxicam and Meloxicam, indicating their potential in pharmaceutical applications (Ukrainets et al., 2018).
Safety and Hazards
“Methyl 4-aminooxane-4-carboxylate hydrochloride” may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It should be used only outdoors or in a well-ventilated area, and protective measures such as gloves, protective clothing, eye protection, and face protection should be worn .
properties
IUPAC Name |
methyl 4-aminooxane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFBPYNPITWILD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595676 | |
Record name | Methyl 4-aminooxane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminooxane-4-carboxylate | |
CAS RN |
184698-41-7 | |
Record name | Methyl 4-aminooxane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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